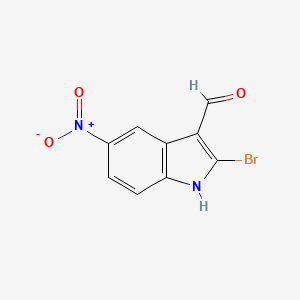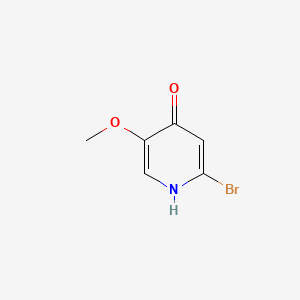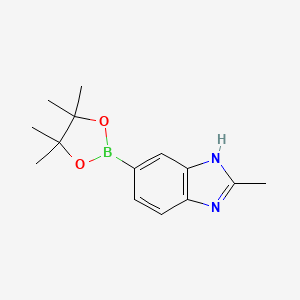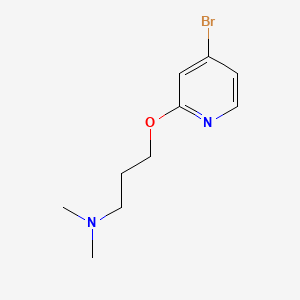
3-Hydroxybenzylphosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxybenzylphosphonic acid is a chemical compound with the molecular formula C7H9O4P . It is characterized by a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom .
Molecular Structure Analysis
The molecular structure of 3-Hydroxybenzylphosphonic acid is characterized by a phosphorus atom bonded to three oxygen atoms and one carbon atom . The trimorphism of similar compounds like 3-hydroxybenzoic acid has been studied, revealing that they can exist in more than two polymorphs .Chemical Reactions Analysis
While specific chemical reactions involving 3-Hydroxybenzylphosphonic acid are not detailed in the retrieved papers, phosphonic acid functional groups are known for their structural analogy with the phosphate moiety or their coordination or supramolecular properties .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Hydroxybenzylphosphonic acid include its molecular weight, density, melting point, boiling point, and structure . These properties can be observed or measured without changing the identity of the substance .Aplicaciones Científicas De Investigación
Mono and dinuclear group 12 phosphonates derived from a sterically encumbered phosphonic acid showed the synthesis of metal phosphonates using 3,5-di-tert-butyl-2-hydroxybenzylphosphonic acid. These compounds have potential applications in the field of coordination chemistry and material science (Howlader, Walawalkar, & Murugavel, 2013).
The study on the acidic hydrolysis of α-hydroxybenzylphosphonates revealed insights into the kinetics and reactivity of differently substituted phosphonates, which is crucial for understanding their chemical behavior and potential applications in various fields (Harsági et al., 2020).
Phosphonic acid, including hydroxybenzylphosphonic acid derivatives, has applications in bioactive properties (drugs, pro-drugs), bone targeting, design of supramolecular or hybrid materials, surface functionalization, analytical purposes, medical imaging, and as phosphoantigen (Sevrain et al., 2017).
Hydroxybenzylphosphonic acid derivatives have been synthesized and studied for their aqueous coordination chemistry with various metal ions, indicating potential applications in pharmaceuticals (Hamada & Harris, 2010).
The synthesis of α-fluorobenzylphosphonate esters from α-hydroxybenzylphosphonate esters highlights the potential of these compounds in organic synthesis and pharmaceutical applications (Blackburn & Kent, 1981).
Polyhydroxylated dibenzyl ω-(1H-1,2,3-triazol-1-yl)alkylphosphonates, derived from α-hydroxybenzylphosphonates, showed potential antiviral and cytostatic activities, indicating their relevance in medicinal chemistry (Głowacka et al., 2014).
The cleavage of α-aminobenzylphosphonic acids in basic mediums and the resulting products have implications in chemical synthesis and pharmaceutical applications (Boduszek & Halama, 1998).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(3-hydroxyphenyl)methylphosphonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9O4P/c8-7-3-1-2-6(4-7)5-12(9,10)11/h1-4,8H,5H2,(H2,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQZHOMUJKLUCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CP(=O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9O4P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxybenzylphosphonic acid | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(7R,8aS)-7-Aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B581029.png)



